molecular formula C18H15N3O4 B6549644 1-benzyl-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040651-73-7

1-benzyl-N'-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B6549644
CAS No.: 1040651-73-7
M. Wt: 337.3 g/mol
InChI Key: WGTUMCLKSRBJFO-UHFFFAOYSA-N
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Description

1-benzyl-N’-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid hydrazide with benzylideneacetone under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N’-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-benzyl-N’-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-benzyl-N’-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-ethylpiperidin-4-yl)methanol
  • 1-benzyl-4-methylpiperidin-4-yl)methanol
  • 1-benzylpiperidin-2-yl)methanamine

Uniqueness

1-benzyl-N’-(furan-2-carbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is unique due to its specific structural features, such as the furan-2-carbonyl group and the dihydropyridine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

1-benzyl-N'-(furan-2-carbonyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-9-8-14(12-21(16)11-13-5-2-1-3-6-13)17(23)19-20-18(24)15-7-4-10-25-15/h1-10,12H,11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTUMCLKSRBJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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